Allyl (2E)-2-(2-furylmethylene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound with significant potential in scientific research. Its molecular formula is and it has a molecular weight of 531.5 g/mol. The compound is characterized by a thiazolo-pyrimidine core structure, which contributes to its diverse chemical properties and potential applications in various fields such as pharmaceuticals and materials science.
This compound falls under the category of thiazolo-pyrimidine derivatives, which are known for their biological activities. It is primarily synthesized for research purposes and is not classified as a drug or medicine approved by regulatory authorities like the FDA. The compound is available through specialized chemical suppliers for use in in-vitro studies and other laboratory applications.
The synthesis of allyl (2E)-2-(2-furylmethylene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves several steps:
Each step requires careful optimization of reaction conditions such as temperature, solvent choice, and catalyst selection to ensure high yields and purity of the final product.
The molecular structure of allyl (2E)-2-(2-furylmethylene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can be represented using various structural formulas:
CC1=C(C(N2C(=O)C(=CC3=CC=C(O3)C4=CC(=CC=C4)[N+](=O)[O-])SC2=N1)C5=CC=C(C=C5)OC)C(=O)OCThese representations highlight the compound's complex ring structure and functional groups that contribute to its reactivity and biological activity.
Allyl (2E)-2-(2-furylmethylene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions:
These reactions are crucial for modifying the compound to enhance its properties or to create derivatives with specific functionalities.
The mechanism of action for allyl (2E)-2-(2-furylmethylene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate relates primarily to its interactions with biological targets:
Research into its pharmacodynamics is ongoing to elucidate its specific mechanisms at a molecular level.
The physical properties of allyl (2E)-2-(2-furylmethylene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate include:
Chemical properties include stability under standard laboratory conditions but may be sensitive to light or moisture depending on substituents.
Allyl (2E)-2-(2-furylmethylene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several applications in scientific research:
The ongoing research continues to explore new applications based on its chemical behavior and biological interactions.
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2